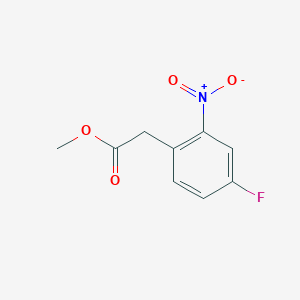

Methyl 2-(4-fluoro-2-nitrophenyl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(4-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJGYUIDQQFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286273 | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-38-7 | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a pivotal chemical intermediate, valued for its unique trifunctional architecture: a reactive nitro group, a versatile ester, and a strategically placed fluorine atom on an aromatic scaffold. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, core reactivity, and significant applications, particularly its role as a precursor to fluorinated indole derivatives. The strategic importance of this building block lies in its ability to introduce the 6-fluoroindole moiety, a privileged structure in modern medicinal chemistry known to enhance the metabolic stability and target-binding affinity of bioactive molecules.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate are summarized below. While exhaustive experimental data is not publicly available, the following tables consolidate known information and well-established spectroscopic predictions.

Physical and Chemical Properties

| Property | Value | Source / Rationale |

| CAS Number | 147124-38-7 | Verified |

| Molecular Formula | C₉H₈FNO₄ | PubChemLite[2] |

| Molecular Weight | 213.16 g/mol | Calculated from formula |

| Appearance | Expected to be a pale yellow solid or oil | Inferred from analogs like Methyl 2-(4-nitrophenyl)acetate |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane) | Inferred from structure and similar compounds[3] |

Predicted Spectroscopic Data

The following spectral data are predicted based on the chemical structure and analysis of closely related analogs.[4] This serves as a reliable guide for the characterization and quality control of the compound.

| Spectrum | Predicted Chemical Shift (δ) / Pattern | Rationale for Assignment |

| ¹H NMR (400 MHz, CDCl₃) | ~ 8.0 ppm (dd, 1H) | Aromatic proton ortho to nitro group, coupled to adjacent aromatic proton and fluorine. |

| ~ 7.5 ppm (ddd, 1H) | Aromatic proton meta to nitro group, coupled to two adjacent aromatic protons and fluorine. | |

| ~ 7.3 ppm (dd, 1H) | Aromatic proton meta to nitro group, coupled to adjacent aromatic proton and fluorine. | |

| ~ 4.0 ppm (s, 2H) | Methylene protons (CH₂) of the acetate group. | |

| ~ 3.8 ppm (s, 3H) | Methyl protons (CH₃) of the ester group. | |

| ¹³C NMR (101 MHz, CDCl₃) | ~ 170 ppm | Carbonyl carbon of the ester. |

| ~ 162 ppm (d) | Aromatic carbon bearing the fluorine atom (shows C-F coupling). | |

| ~ 150 ppm | Aromatic carbon bearing the nitro group. | |

| ~ 130-135 ppm | Quaternary aromatic carbon. | |

| ~ 120-125 ppm (d) | Aromatic carbons ortho to fluorine (show C-F coupling). | |

| ~ 115 ppm (d) | Aromatic carbon meta to fluorine (shows C-F coupling). | |

| ~ 53 ppm | Methyl carbon of the ester. | |

| ~ 40 ppm | Methylene carbon of the acetate. | |

| ¹⁹F NMR (376 MHz, CDCl₃) | ~ -110 ppm (m) | Single fluorine atom on the aromatic ring, coupled to adjacent protons. |

Synthesis and Purification

The most direct and industrially scalable synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(4-fluoro-2-nitrophenyl)acetic acid. This method, a classic Fischer esterification, is reliable and utilizes common laboratory reagents.

Experimental Protocol: Fischer Esterification

This protocol provides a robust method for the synthesis and subsequent purification of the title compound.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluoro-2-nitrophenyl)acetic acid (10.0 g, 1 equivalent).

-

Add methanol (150 mL). The acid may not fully dissolve initially.

-

Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring suspension. The addition is exothermic and serves to catalyze the reaction. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The product ester will have a higher Rf value than the starting carboxylic acid.

Step 3: Workup and Isolation

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.

-

Carefully pour the concentrated mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid starting material.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl 2-(4-fluoro-2-nitrophenyl)acetate as a pure compound.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the known and predicted physical and chemical properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate, a key intermediate in various synthetic pathways. The information presented herein is curated for professionals in research and development who require a thorough understanding of this compound for its effective application.

Introduction: The Significance of a Versatile Building Block

Methyl 2-(4-fluoro-2-nitrophenyl)acetate, with the CAS Number 116040-57-8, is a substituted phenylacetate derivative. Its trifunctional nature, featuring a methyl ester, a nitro group, and a fluorine atom on the aromatic ring, makes it a highly versatile reagent in organic synthesis. The electron-withdrawing properties of the nitro and fluoro groups significantly influence the reactivity of the aromatic ring and the benzylic position, opening avenues for a variety of chemical transformations. This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its physical properties is paramount for its handling, reaction optimization, and purification.

Physicochemical Properties

Precise experimental data for Methyl 2-(4-fluoro-2-nitrophenyl)acetate is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds and computational predictions, we can infer a range of its key physical properties. It is crucial to note that these values should be considered as estimates and may vary in experimental setting.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₄ | - |

| Molecular Weight | 213.16 g/mol | - |

| Predicted Boiling Point | 325.9±27.0 °C at 760 mmHg | Based on structurally similar compounds |

| Predicted Density | 1.38±0.1 g/cm³ | Based on structurally similar compounds |

| Predicted Refractive Index | 1.549 | Based on structurally similar compounds |

| Predicted Flash Point | 150.9±23.7 °C | Based on structurally similar compounds |

| Appearance | Expected to be a crystalline solid or an oil | Inferred from related compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poor solubility in water is expected. | Inferred from related compounds |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons.

-

Aromatic Protons (3H): Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The fluorine and nitro groups will influence the chemical shifts, with the protons ortho and para to the nitro group being the most deshielded.

-

Methylene Protons (-CH₂-) (2H): A singlet or a closely coupled multiplet is expected for the methylene protons adjacent to the aromatic ring and the ester group.

-

Methyl Protons (-OCH₃) (3H): A sharp singlet is anticipated for the methyl protons of the ester functionality.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170 ppm, is expected for the ester carbonyl carbon.

-

Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (approximately 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon will appear in the aliphatic region.

-

Methyl Carbon (-OCH₃): A signal for the methyl carbon of the ester will also be present in the aliphatic region.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1740-1760 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-F Stretch: An absorption band in the region of 1000-1350 cm⁻¹ is expected for the carbon-fluorine bond.

-

C-H Stretch (Aromatic and Aliphatic): Bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 213.0437, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the nitro group (-NO₂).

Synthetic Approach

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is typically synthesized from its corresponding carboxylic acid, 2-(4-fluoro-2-nitrophenyl)acetic acid. A common and efficient method for this conversion is the Fischer esterification.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Step-by-Step Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of 2-(4-fluoro-2-nitrophenyl)acetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added with stirring at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been thoroughly investigated. As with all nitroaromatic compounds, it should be handled with care, as some can be toxic and potentially mutagenic.

Applications in Research and Development

The unique combination of functional groups in Methyl 2-(4-fluoro-2-nitrophenyl)acetate makes it a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized to build complex heterocyclic scaffolds common in many drug candidates. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a building block for novel pesticides and herbicides.

-

Materials Science: The aromatic core can be incorporated into polymers and other materials to impart specific electronic or physical properties.

Conclusion

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a key chemical intermediate with significant potential in various fields of chemical synthesis. While comprehensive experimental data on its physical properties is limited, this guide provides a thorough overview based on available information and predictive models. Researchers and developers are encouraged to use this information as a starting point and to perform their own characterization for any specific application.

References

No direct scientific publications detailing the comprehensive physical properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate were identified during the literature search. The provided information is based on data from chemical supplier databases and extrapolation from structurally similar compounds. For specific experimental procedures and safety data, it is recommended to consult internal company resources or perform de novo characterization.

A Comprehensive Technical Guide to Methyl 2-(4-fluoro-2-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a strategically important synthetic intermediate in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a reducible nitro group, a bioisosteric fluorine atom, and a versatile methyl ester, makes it a highly valuable building block for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its structural and physicochemical properties, detailed protocols for its synthesis, and a thorough examination of its primary application as a precursor to 7-fluoroindole derivatives, which are privileged structures in numerous pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: A Multifunctional Synthetic Building Block

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a substituted phenylacetate derivative whose value lies in the unique interplay of its three key functional groups. The strategic placement of these groups enables a range of chemical transformations critical for the synthesis of high-value compounds, particularly in the pharmaceutical industry.

-

The Nitro Group: Positioned ortho to the acetate side chain, the nitro group is not merely a substituent but a latent amino group. Its facile reduction is the linchpin for subsequent intramolecular cyclization reactions, providing a powerful and efficient route to nitrogen-containing heterocycles.[1]

-

The Fluorine Atom: Located at the 4-position, the fluorine atom serves as a critical modulator of physicochemical and pharmacokinetic properties. Its introduction into drug candidates can enhance metabolic stability, improve binding affinity to target proteins by forming favorable electrostatic interactions, and alter lipophilicity (logP), thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

The Methyl Acetate Group: This moiety is an active participant in cyclization reactions and can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for further derivatization, such as amide bond formation.

Collectively, these features make Methyl 2-(4-fluoro-2-nitrophenyl)acetate an ideal starting material for the synthesis of substituted indoles, a core structural motif in a vast array of natural products and pharmaceuticals.

Structural and Physicochemical Properties

The fundamental characteristics of Methyl 2-(4-fluoro-2-nitrophenyl)acetate are crucial for its handling, reaction setup, and purification.

Caption: 2D Structural Formula of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147124-38-7 | [2] |

| Molecular Formula | C₉H₈FNO₄ | Calculated |

| Molecular Weight | 213.16 g/mol | Calculated |

| Appearance | Expected to be a yellow solid or oil | Inferred from analogs[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Inferred from analogs[3] |

| Storage | Store sealed in a dry, cool environment. | Inferred from analogs[4] |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is most logically achieved via a two-step sequence starting from commercially available materials. This approach ensures high yields and purity, which are critical for subsequent transformations.

Step 1: Synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid

The parent carboxylic acid is a key intermediate. A robust method for its preparation involves the nitration of a suitable phenylacetic acid precursor.

Causality and Rationale: The synthesis of 2-nitro-4-substituted phenylacetic acids can be achieved by nitrating the corresponding 4-substituted phenylacetic acid.[5] A mixture of concentrated nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to proceed. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration.[6]

Protocol 3.1: Synthesis of 2-(4-fluoro-2-nitrophenyl)acetic acid

-

To a stirred solution of 4-fluorophenylacetic acid (1.0 eq) in concentrated sulfuric acid (4-5 volumes), cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at ambient temperature for several hours until TLC or HPLC analysis indicates full consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate (the desired product) is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield 2-(4-fluoro-2-nitrophenyl)acetic acid.

Step 2: Esterification to Methyl 2-(4-fluoro-2-nitrophenyl)acetate

With the carboxylic acid in hand, a standard acid-catalyzed esterification (Fischer esterification) provides the target methyl ester.

Causality and Rationale: Fischer esterification is a reliable method for converting carboxylic acids to esters using an excess of alcohol (in this case, methanol) and a strong acid catalyst (e.g., H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol or removing the water formed during the reaction.

Protocol 3.2: Synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

-

Suspend 2-(4-fluoro-2-nitrophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure methyl ester.

Caption: Proposed two-step synthesis workflow for the target compound.

Core Application: A Gateway to 7-Fluoroindole Scaffolds

The primary utility of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is as a precursor for the synthesis of 7-fluoro-2-carboxyindole esters via reductive cyclization. This transformation is a cornerstone of synthetic strategies targeting a wide range of biologically active molecules.

Mechanism and Rationale: The Reissert Indole Synthesis This reaction is a variation of the Reissert indole synthesis. The core principle involves the reduction of the ortho-nitro group to an aniline. This newly formed amine then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the adjacent ester group to form a five-membered ring. Subsequent dehydration (loss of water) leads to the formation of the aromatic indole ring system.[1][7]

Common reducing agents for this transformation include:

-

Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may require specialized pressure equipment.

-

Metal/Acid Reduction (Fe/AcOH, SnCl₂/HCl): Classical, cost-effective methods that are highly effective for nitro group reduction.

-

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent often used in aqueous systems.

Caption: Logical workflow for the reductive cyclization to form the indole core.

Protocol 4.1: Synthesis of Methyl 7-fluoro-1H-indole-2-carboxylate

-

In a round-bottom flask, create a slurry of iron powder (4-5 eq) in glacial acetic acid (10-15 volumes).

-

Heat the slurry to 60-70 °C with vigorous stirring.

-

Add a solution of Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) in glacial acetic acid dropwise to the hot slurry. An exotherm may be observed.

-

After the addition is complete, maintain the reaction at an elevated temperature (e.g., 90-100 °C) for 1-2 hours, or until TLC analysis confirms the reaction is complete.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure indole product.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling Methyl 2-(4-fluoro-2-nitrophenyl)acetate and its precursors.

Table 2: GHS Hazard Information (Inferred)

| Category | Information |

| Pictogram | (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This information is inferred from the safety data for the closely related compound, Methyl 2-(4-nitrophenyl)acetate.[4] A specific Safety Data Sheet (SDS) for the title compound should always be consulted.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[3]

Conclusion

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its carefully arranged functional groups provide a pre-programmed pathway to valuable heterocyclic systems, most notably the 7-fluoroindole core. By understanding its properties, mastering its synthesis, and appreciating its reactivity, researchers in drug discovery and materials science can efficiently access a diverse range of complex molecules with significant potential for biological activity and novel applications.

References

-

Chemsrc. Methyl (4-nitrophenyl)acetate. [Link]

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

RSC Publishing. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

-

ResearchGate. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. [Link]

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 3. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 4. 2945-08-6|Methyl 2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

IUPAC name for Methyl 2-(4-fluoro-2-nitrophenyl)acetate

An In-Depth Technical Guide to Methyl 2-(4-fluoro-2-nitrophenyl)acetate: Synthesis, Reactivity, and Application as a Strategic Building Block

Executive Summary: Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an ortho-nitro group, a para-fluoro substituent, and a methyl ester side chain, positions it as a versatile precursor for the synthesis of complex heterocyclic scaffolds. The strategic placement of these groups allows for a range of chemical transformations, most notably the reductive cyclization to form 6-fluorooxindole, a privileged core structure in numerous bioactive molecules. This guide provides a comprehensive overview of the compound's properties, a proposed, field-proven synthetic route with mechanistic rationale, an analysis of its key chemical reactions, and its strategic application in the synthesis of pharmacologically relevant structures.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a specialized organic intermediate. The precise arrangement of its functional groups dictates its chemical behavior and synthetic potential.

Nomenclature and Chemical Identifiers

-

IUPAC Name: methyl 2-(4-fluoro-2-nitrophenyl)acetate

-

CAS Number: 147124-38-7[1]

-

Molecular Formula: C₉H₈FNO₄

-

Canonical SMILES: COC(=O)CC1=C(C=C(C=C1)F)[O-]

Physicochemical Data

The following table summarizes the key computed and available physicochemical properties of the title compound. Experimental data for this specific isomer is not widely published; therefore, some values are calculated or inferred from closely related analogs.

| Property | Value | Source |

| Molecular Weight | 213.16 g/mol | (Calculated) |

| Appearance | Expected to be a yellow to pale brown solid or oil | Inferred from analogs[2] |

| Melting Point | Not available | - |

| Boiling Point | >300 °C (estimated) | Inferred from analogs[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | General chemical principles |

| Polar Surface Area | 72.12 Ų | (Calculated) |

Synthesis and Mechanistic Insights

While multiple synthetic routes to phenylacetic acids exist, a robust and regioselective pathway is critical for producing Methyl 2-(4-fluoro-2-nitrophenyl)acetate efficiently. The following proposed synthesis is based on well-established and reliable transformations in organic chemistry, particularly leveraging the synthesis of analogous compounds like 4-bromo-2-nitrophenylacetic acid as a template[3].

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the molecule to readily available starting materials. The ester can be formed in a final step from the corresponding carboxylic acid. The acetic acid side chain can be constructed from a benzyl cyanide intermediate, which in turn is derived from a benzyl bromide. This approach traces the molecule back to the commercially available 4-fluoro-2-nitrotoluene.

Caption: Retrosynthetic pathway for Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Proposed Experimental Protocol

This multi-step protocol provides a reliable pathway from 4-fluoro-2-nitrotoluene to the target ester.

Workflow Diagram:

Caption: Proposed synthetic workflow for the target compound.

Step 1: Benzylic Bromination of 4-Fluoro-2-nitrotoluene

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 equiv.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 equiv.).

-

Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 equiv.).

-

Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed. Causality: This is a free-radical chain reaction initiated by AIBN. NBS is the bromine source for the selective bromination of the benzylic position, which is activated by the aromatic ring.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-4-fluoro-2-nitrobenzene.

Step 2: Nucleophilic Substitution with Cyanide

-

Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.2 equiv.) portion-wise, monitoring for any exotherm.

-

Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC). Causality: The highly nucleophilic cyanide ion displaces the bromide via an Sₙ2 reaction. DMSO is an excellent polar aprotic solvent for this transformation, accelerating the rate of reaction.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (4-fluoro-2-nitrophenyl)acetonitrile.

Step 3 & 4: Acid Hydrolysis and Fischer Esterification

-

To the crude nitrile from Step 2, add a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

-

Heat the mixture to reflux for several hours to hydrolyze both the nitrile to a carboxylic acid. Causality: The strong acidic conditions and heat provide the energy needed to hydrolyze the stable nitrile C≡N bond to a carboxylic acid.

-

Cool the mixture and extract the (4-fluoro-2-nitrophenyl)acetic acid product.

-

To the crude acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the solution to reflux for 2-4 hours. Causality: This is a classic Fischer esterification. The reaction is an equilibrium, so using methanol as the solvent drives the reaction towards the methyl ester product.

-

Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The final product is purified by flash column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 2-(4-fluoro-2-nitrophenyl)acetate lies in the selective transformations of its functional groups. The ortho-disposed nitro and acetate groups are primed for intramolecular reactions upon reduction of the nitro group.

Key Reactive Sites

-

Nitro Group: The most important functional group for subsequent transformations. It is a powerful electron-withdrawing group and can be readily reduced to a hydroxylamine or an amine.

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.

-

Benzylic Protons: The protons on the carbon adjacent to the phenyl ring are acidic and can be deprotonated with a suitable base to form a nucleophilic enolate.

Reductive Cyclization: The Gateway to 6-Fluorooxindoles

The hallmark reaction of this molecule is its conversion to 6-fluorooxindole. This transformation is a powerful method for constructing this key heterocyclic scaffold, which is prevalent in pharmaceuticals. The complete reduction of the nitro group to an aniline is followed by a spontaneous or acid-catalyzed intramolecular cyclization (lactamization), eliminating methanol.[2]

Reaction Pathway:

Caption: Reductive cyclization pathway to 6-Fluorooxindole.

Mechanistic Rationale: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acetic acid) efficiently reduces the nitro group to an amine.[4][5] The resulting aniline nitrogen is now a potent nucleophile. Due to its proximity to the ester's electrophilic carbonyl carbon, it rapidly attacks in an intramolecular fashion. This nucleophilic acyl substitution displaces the methoxy group (as methanol), forming a stable five-membered lactam ring, yielding the 6-fluorooxindole product.

Applications in Medicinal Chemistry and Drug Development

The primary application of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is as a strategic intermediate. Its value is realized in the structures it can efficiently generate, particularly the 6-fluorooxindole core.

-

Scaffold for Kinase Inhibitors: The oxindole core is a well-known "hinge-binding" scaffold found in numerous small-molecule kinase inhibitors. The lactam amide can form key hydrogen bonds with the kinase hinge region. The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the ring, potentially improving binding affinity and pharmacokinetic properties.

-

Access to Complex Heterocycles: The 6-fluorooxindole product can be further functionalized at various positions (e.g., the nitrogen, the C3 position) to build a library of diverse compounds for screening in drug discovery programs.

-

Fluorine in Drug Design: The presence of the fluorine atom is a deliberate design element. Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[6]

Safety and Handling

-

Hazards: Nitroaromatic compounds should be handled with care as they can be toxic and are often potent oxidizers. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid heating nitro compounds excessively, especially under uncontrolled conditions.

Conclusion

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is more than a simple chemical; it is a purpose-built molecular tool for synthetic and medicinal chemists. While not an end product itself, its true value is unlocked through strategic transformations, primarily the reductive cyclization that provides efficient access to the pharmacologically significant 6-fluorooxindole scaffold. Understanding its synthesis, reactivity, and potential applications empowers researchers to leverage this key intermediate in the design and development of next-generation therapeutics.

References

-

Binda, C., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1283. Available at: [Link]

-

ChemSrc. (n.d.). Methyl (4-nitrophenyl)acetate. Retrieved January 23, 2026, from [Link]

-

Singh, S., et al. (2025). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Pandey, S. K., et al. (2016). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). ResearchGate. Available at: [Link]

-

Muñoz-Bustos, T., et al. (2022). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 12(19), 3364. Available at: [Link]

-

Al Baroot, A., et al. (2023). Efficient Catalytic Reduction of 2-Nitrophenol Using Cellulose Acetate Butyrate/CuO Nanocomposite Prepared by Laser Ablation Technique. Scilit. Available at: [Link]

-

Tanaka, H., et al. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science. Available at: [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Zhang, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(10), 1368. Available at: [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate. Retrieved January 23, 2026, from [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved January 23, 2026, from [Link]

-

PubMed. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Journal of Colloid and Interface Science, 227(1), 102-109. Available at: [Link]

-

ChemWhat. (n.d.). 2-Fluoro-4-nitrophenylacetic acid. Retrieved January 23, 2026, from [Link]

Sources

- 1. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

Section 1: Introduction and Compound Overview

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is an organic compound of increasing interest within synthetic chemistry and drug discovery pipelines. As a substituted phenylacetate, it serves as a versatile building block for more complex molecular architectures. A thorough understanding of its solubility is paramount for researchers, as this fundamental property governs critical parameters such as reaction kinetics, purification strategies (including crystallization and chromatography), and formulation for screening assays.

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-fluoro-2-nitrophenyl)acetate. We will delve into its physicochemical properties, the theoretical principles dictating its behavior in various solvents, a robust experimental protocol for its determination, and the practical implications for laboratory work.

Physicochemical Properties

Precise experimental data for Methyl 2-(4-fluoro-2-nitrophenyl)acetate is not widely published. However, we can infer its properties from closely related analogs, such as Methyl 2-(4-nitrophenyl)acetate and Methyl 2-(4-chloro-2-nitrophenyl)acetate.

| Property | Predicted/Inferred Value | Source/Analog |

| Molecular Formula | C₉H₈FNO₄ | N/A |

| Molecular Weight | 213.16 g/mol | N/A |

| Appearance | Likely a solid at room temperature | [1] |

| Predicted LogP | ~1.8 - 2.2 | Based on analog LogP of 1.70[2] |

| Boiling Point | >300 °C at 760 mmHg | Based on analog boiling point of ~309 °C[2] |

| Storage | Sealed in a dry, cool environment | [1][3][4] |

Key Structural Features Influencing Solubility

The solubility of this molecule is a direct consequence of the interplay between its distinct functional groups:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor. It contributes significantly to solubility in polar aprotic solvents.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, it enhances the molecule's dipole moment and favors solubility in polar solvents.

-

Fluoro Group (-F): While fluorine is highly electronegative, its small size and single bond result in only a modest increase in overall molecular polarity.

The balance between the nonpolar aromatic core and the polar functional groups dictates the compound's solubility profile, suggesting it will be most soluble in solvents of intermediate to high polarity.

Section 2: Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol): These solvents have significant dipole moments and, in the case of protic solvents, can donate hydrogen bonds. While the polar nitro and ester groups of the target molecule will interact favorably with these solvents, the large, nonpolar phenyl ring will hinder solubility, particularly in highly cohesive solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents possess dipole moments but do not donate hydrogen bonds. They are exceptionally effective at dissolving compounds like Methyl 2-(4-fluoro-2-nitrophenyl)acetate, as they can engage in dipole-dipole interactions with the ester and nitro groups without the high energy cost of disrupting a hydrogen-bonding network.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The strong polarity of the nitro and ester groups makes the solute-solute interactions much stronger than potential solute-solvent interactions, leading to poor solubility.

Caption: Intermolecular force compatibility between the solute's functional groups and solvent types.

Section 3: Predicted Solubility Profile

Based on theoretical principles and data from analogous compounds, the following qualitative solubility profile is predicted. This table serves as a starting point for experimental verification.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic ring dominates over the polar groups. |

| Methanol | Soluble | The alcohol can engage in dipole-dipole interactions. | |

| Ethanol | Soluble | Similar to methanol; a common solvent for related compounds.[6][7] | |

| Polar Aprotic | Acetone | Very Soluble | Excellent solvent for polar molecules without strong H-bonding. |

| Ethyl Acetate | Very Soluble | The ester functionality is compatible with the solute's ester group. | |

| Dichloromethane (DCM) | Very Soluble | A good solvent for many organic compounds of moderate polarity.[8] | |

| Acetonitrile (ACN) | Soluble | Common solvent for polar organic molecules. | |

| Dimethylformamide (DMF) | Very Soluble | Highly polar solvent capable of solvating a wide range of compounds. | |

| Nonpolar | Hexane | Insoluble | Mismatch in polarity; "like dissolves like" principle predicts insolubility. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may offer some weak interaction. | |

| Aqueous Acid/Base | 5% HCl | Insoluble | The molecule lacks a basic functional group (e.g., an amine) to protonate.[9] |

| 5% NaOH | Insoluble | The molecule lacks a sufficiently acidic proton (e.g., a phenol or carboxylic acid) to be deprotonated by a weak base.[9] |

Section 4: Experimental Protocol for Solubility Determination

This section provides a trusted, self-validating protocol for systematically and safely determining the solubility of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[3]

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid dust generation.[10] Do not get in eyes, on skin, or on clothing.[3]

-

Storage: Keep the container tightly closed in a cool, dry place.[3]

Experimental Workflow Diagram

Caption: A systematic workflow for qualitative solubility testing.

Step-by-Step Methodology

This protocol is adapted from standard organic chemistry laboratory procedures for solubility classification.[9][11]

-

Preparation: Into a small, dry test tube, accurately weigh approximately 20-25 mg of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

-

Solvent Addition: Add 0.75 mL of the first test solvent (begin with deionized water) in portions.

-

Agitation: After each addition, shake or vortex the test tube vigorously for at least 60 seconds.[5] Active stirring is critical to overcoming kinetic barriers to dissolution.

-

Observation: Carefully observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[5] If any solid remains, it is "insoluble."

-

Systematic Classification: Follow the established solubility classification scheme. If the compound is insoluble in water, use a fresh 25 mg sample for the next solvent in the sequence:

-

Test 1: Deionized Water

-

Test 2: 5% Aqueous HCl

-

Test 3: 5% Aqueous NaOH

-

Test 4: Cold, Concentrated H₂SO₄ (use extreme caution)

-

-

Organic Solvents: Repeat steps 1-4 for each of the common organic lab solvents listed in the table in Section 3. Use a fresh, dry test tube for each new solvent.

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Section 5: Interpretation and Practical Applications

The results of the solubility tests provide immediate, actionable insights for the laboratory researcher.

-

Reaction Solvent Selection: The predicted high solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and DMF makes them excellent candidates for reaction media. These solvents will ensure the substrate is fully solvated, allowing for homogeneous reaction conditions and potentially faster kinetics.

-

Purification Strategy:

-

Crystallization: The predicted insolubility in nonpolar solvents like hexane suggests it could be a suitable anti-solvent for crystallization. A common technique would be to dissolve the compound in a minimal amount of a good solvent (like DCM or ethyl acetate) and then slowly add hexane until precipitation occurs.

-

Extraction: The insolubility in water and aqueous acid/base solutions is critical for workup procedures. After a reaction, the compound can be extracted from an aqueous layer into an immiscible organic solvent like ethyl acetate, knowing it will not partition into the aqueous phase.

-

Chromatography: A solvent system for column chromatography can be rationally designed. A typical mobile phase might consist of a mixture of a nonpolar solvent in which the compound is sparingly soluble (like hexane) and a more polar solvent in which it is highly soluble (like ethyl acetate). The ratio can be tuned to achieve optimal separation.

-

Section 6: References

-

University of Toronto. (2023). Solubility of Organic Compounds.

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Thermo Fisher Scientific. (1996). Safety Data Sheet - 4-Nitrophenyl acetate.

-

Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130) - Product Information Sheet.

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chemsrc. (2025). Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6.

-

Acros Organics. (1996). Safety Data Sheet - 4-Nitrophenyl acetate.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

-

MP Biomedicals. (n.d.). P-NITROPHENYL ACETATE--N/H.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%.

-

ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.

-

Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.

-

BLD Pharm. (n.d.). 2945-08-6|Methyl 2-(4-nitrophenyl)acetate.

Sources

- 1. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 [sigmaaldrich.com]

- 2. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. 2945-08-6|Methyl 2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. chem.ws [chem.ws]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a substituted aromatic compound of increasing interest in synthetic chemistry and drug discovery. Its unique structure, featuring a nitro group and a fluorine atom on the phenyl ring, makes it a versatile building block. However, these same functional groups are toxophoric and confer specific chemical reactivity that necessitates a rigorous and informed approach to its handling, storage, and disposal. This guide provides an in-depth analysis of the compound's safety profile, drawing upon data from structurally similar molecules and established principles for handling nitroaromatic and fluorinated organic compounds to ensure the highest standards of laboratory safety. The core principle of this guide is proactive risk mitigation through a deep understanding of the compound's inherent chemical properties.

Section 1: Compound Identification and Physicochemical Properties

A clear identification of the compound and its properties is the foundation of a robust safety assessment.

| Identifier | Value | Source |

| Chemical Name | Methyl 2-(4-fluoro-2-nitrophenyl)acetate | Sigma-Aldrich |

| Synonym(s) | Methyl (4-fluoro-2-nitrophenyl)acetate | Sigma-Aldrich |

| CAS Number | 147124-38-7 | Sigma-Aldrich |

| Molecular Formula | C₉H₈FNO₄ | Sigma-Aldrich |

| Molecular Weight | 213.17 g/mol | Sigma-Aldrich |

While experimental data for the target molecule is scarce, properties can be estimated from closely related structures like Methyl 2-(2-nitrophenyl)acetate and Methyl 2-(4-nitrophenyl)acetate.

| Property | Estimated/Analog Data | Rationale/Analog Source |

| Appearance | Yellow Solid | Typical for nitrophenyl derivatives.[1] |

| Boiling Point | ~308 °C at 760 mmHg | Data for Methyl 2-(4-nitrophenyl)acetate.[2] |

| Density | ~1.3 g/cm³ | Data for Methyl 2-(4-nitrophenyl)acetate.[2] |

| Solubility | Soluble in organic solvents like ethanol, dioxane, and DMSO.[3][4] | Based on general solubility of similar organic esters.[3][4] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific Safety Data Sheet (SDS), the hazard classification for Methyl 2-(4-fluoro-2-nitrophenyl)acetate is inferred from structurally related compounds, primarily Methyl 2-(2-nitrophenyl)acetate and various nitrophenyl acetates. The presence of the nitroaromatic and fluoro-organic moieties are key determinants of its hazard profile.

| GHS Pictogram | Hazard Class & Category | Hazard Statement | Basis for Classification (Analog Data) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on Methyl 2-(2-nitrophenyl)acetate.[5] | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Based on Methyl 2-(2-nitrophenyl)acetate.[5] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Based on Methyl 2-(2-nitrophenyl)acetate.[5] | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Common for nitrophenyl acetates.[1][6][7] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Based on Methyl 2-(2-nitrophenyl)acetate.[5] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Based on Methyl 2-(2-nitrophenyl)acetate.[5] | |

| Oxidizing solids (Category 2/3) | H272: May intensify fire; oxidizer | A known hazard for nitrophenyl acetates.[7] |

Causality Behind Hazards:

-

Nitroaromatic Toxicity: The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction to form nitroso and hydroxylamino intermediates. These species are reactive and can bind to macromolecules like DNA and proteins, leading to mutagenicity and carcinogenicity.[8] Nitroaromatic compounds are known to be acutely toxic.[8]

-

Eye Damage: The acetate group, particularly on an activated nitrophenyl ring, can act as a leaving group, potentially leading to acylation of biological nucleophiles in the eye, causing severe irritation and damage.[9]

-

Oxidizing Nature: The nitro group contains oxygen and can release it during combustion, thereby intensifying fires.[7] This property requires strict segregation from flammable materials.

Section 3: Toxicological Profile and Exposure Routes

The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

-

Acute Effects: Inhalation may cause respiratory tract irritation.[5] Skin contact can lead to irritation and potential sensitization.[5][9] Eye contact is expected to cause serious, potentially irreversible damage.[6][7] Ingestion is likely harmful and may lead to symptoms associated with nitroaromatic poisoning.[5]

-

Systemic Toxicity (Methemoglobinemia): A significant, often overlooked, hazard of nitroaromatic compounds is their ability to induce methemoglobinemia. After absorption, the nitro group can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind and transport oxygen. This leads to a form of chemical asphyxiation. Symptoms can be delayed and include cyanosis (bluish skin), headache, dizziness, nausea, and in severe cases, respiratory depression and convulsions.

-

Chronic Effects: Prolonged or repeated exposure to nitroaromatic compounds is associated with potential damage to organs and mutagenic effects.[8][10] The long-term effects of this specific compound have not been fully investigated.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical. All personnel must be trained on these procedures before handling the compound.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][12] For exposure to fluorinated compounds, after flushing, application of calcium gluconate gel can help sequester fluoride ions.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a directed stream of water for at least 15-20 minutes, holding eyelids apart to ensure complete irrigation of all eye and lid tissues.[11][13] Remove contact lenses if present and easy to do.[11] Do not delay in seeking immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or label information to the medical professionals.[14]

Section 5: Fire-Fighting and Explosion Hazards

The presence of the nitro group classifies this compound as an oxidizer, meaning it can intensify fires.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[13][14] A water spray can be used to cool fire-exposed containers.[14]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: During combustion, highly toxic and corrosive gases will be released. These include oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[15]

-

Explosion Risk: While not classified as an explosive, nitroaromatic compounds can decompose exothermically, and this decomposition can be accelerated by contaminants.[16] There is a risk of container rupture or explosion if heated.

Section 6: Accidental Release and Spill Response

A well-defined spill response protocol is essential for mitigating exposure and environmental contamination.

Protocol: Responding to a Spill of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

Caption: Workflow for safe spill response of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Section 7: Handling and Storage Best Practices

Proactive measures during routine handling and storage are the most effective way to prevent incidents.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[12] | Protects against splashes that can cause severe eye damage. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[12] | Provides a barrier against dermal absorption. Check manufacturer's breakthrough time data. |

| Body Protection | Flame-resistant lab coat. A chemical-resistant apron for larger quantities.[12] | Protects skin and clothing from contamination. |

| Respiratory Protection | Required if working outside a fume hood or during a large spill. An N95 dust mask for weighing solids or a respirator with organic vapor cartridges. | Prevents inhalation of harmful dust and vapors. |

Safe Handling Protocols

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[17] Do not eat, drink, or smoke in the laboratory.[17]

-

Awareness: Always be aware of the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.

Storage Requirements

Improper storage can lead to degradation of the compound and create hazardous conditions.

-

Location: Store in a cool, dry, and well-ventilated area that is designated for toxic and oxidizing chemicals.[18]

-

Container: Keep the container tightly sealed and upright in its original packaging.[18]

-

Incompatibilities: This is a critical safety consideration. Store this compound separately from:

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[18]

Caption: Chemical incompatibilities for Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

Section 8: Disposal Considerations

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

-

Waste Classification: This material should be classified as both a toxic and potentially oxidizing hazardous waste.

-

Procedure:

-

Collect waste material, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[12]

-

Do not mix this waste with other waste streams, especially incompatible materials like flammable solvents.[12]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves disposal through a licensed environmental services company.[20]

-

-

Special Considerations for Fluorinated Compounds: Due to their persistence, fluorinated organic compounds ("forever chemicals") are under increasing regulatory scrutiny.[21] Ensure the disposal method, such as high-temperature incineration, is appropriate for the destruction of both the nitroaromatic and fluorinated components.[20] Landfilling is not a preferred method as it does not destroy the compound.[20]

Conclusion

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a valuable research chemical, but its synthesis and use demand respect for its inherent hazards. By understanding the risks posed by its nitroaromatic and fluorinated structure—including acute toxicity, severe eye damage, oxidizing properties, and potential for inducing methemoglobinemia—researchers can implement the necessary controls to work safely. Adherence to the protocols outlined in this guide, from engineering controls and PPE to rigorous storage and disposal practices, forms a self-validating system of safety that protects the individual researcher, the wider laboratory environment, and the community.

References

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

Sdfine. (n.d.). p-nitrophenyl acetate. Retrieved from [Link]

-

MP Biomedicals. (n.d.). p-NITROPHENYL ACETATE Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids.

-

National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

EUCOCHEM BV. (2020). Material Safety Data Sheet. Retrieved from [Link]

-

University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

-

FUCHS. (2019). Safety Data Sheet. Retrieved from [Link]

-

Ministry of Manpower. (n.d.). Safe Use, Handling and Storage of Nitrocellulose. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Nitrophenyl acetate SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. airgas.com [airgas.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 15. eucochem.com [eucochem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sds.chemtel.net [sds.chemtel.net]

- 18. mom.gov.sg [mom.gov.sg]

- 19. labproinc.com [labproinc.com]

- 20. mcfenvironmental.com [mcfenvironmental.com]

- 21. ox.ac.uk [ox.ac.uk]

In-Depth Technical Guide: Proper Storage and Handling of Methyl 2-(4-fluoro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This comprehensive guide provides a detailed technical overview of the proper storage, handling, and quality control of Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS No. 337529-74-5). As a key intermediate in pharmaceutical synthesis, the integrity and purity of this compound are paramount. This document outlines its chemical and physical properties, potential degradation pathways, and recommended protocols for safe handling, storage, and analysis. The information presented herein is intended to ensure the stability of the material and the safety of laboratory personnel.

Introduction: Understanding the Molecule

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a fluorine atom and a nitro group on the aromatic ring. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The methyl ester moiety provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid.

Given its reactive nature, a thorough understanding of its properties and stability is critical for its effective use in research and development. This guide aims to provide that understanding, drawing from available data on the target molecule and structurally related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is fundamental for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 337529-74-5 | [1] |

| Molecular Formula | C₉H₈FNO₄ | [1][2] |

| Molecular Weight | 213.16 g/mol | [1][2] |

| Appearance | Likely a solid, potentially crystalline. A related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, is an orange solid. | [3] |

| Boiling Point | 309.0 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Solubility in water is likely to be low. A similar compound, 4-nitrophenyl acetate, is soluble in ethanol. | [4] |

Synthesis and Chemical Reactivity

Potential Synthetic Pathways

-

Esterification of 2-fluoro-4-nitrophenylacetic acid: The most direct route would involve the esterification of the corresponding carboxylic acid, 2-fluoro-4-nitrophenylacetic acid, with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

-

Nucleophilic Aromatic Substitution: Another potential route could start from a di-substituted benzene ring, such as 1,4-difluoro-2-nitrobenzene. Reaction with a suitable carbanion equivalent of methyl acetate could lead to the desired product. A patent for a related synthesis describes the condensation of a trifluoronitrobenzene with diethyl malonate in the presence of a base.[2]

Key Chemical Reactivity

The chemical reactivity of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is dictated by its functional groups:

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom is a good leaving group in such reactions.

-

Methyl Ester: The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis can be influenced by the electronic nature of the phenyl ring.

-

Benzylic Position: The methylene group adjacent to the aromatic ring is activated and can be a site for various chemical transformations.

Stability and Degradation

Ensuring the stability of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is crucial for obtaining reliable and reproducible results in research and manufacturing.

Hydrolytic Stability

The methyl ester functionality is susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze to 2-fluoro-4-nitrophenylacetic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is generally faster than acid-catalyzed hydrolysis and will yield the carboxylate salt of 2-fluoro-4-nitrophenylacetic acid.

To minimize hydrolysis, it is imperative to protect the compound from moisture and to use anhydrous solvents when preparing stock solutions.

Photostability

Nitroaromatic compounds can be sensitive to light. Exposure to UV or visible light may lead to degradation. Photostability testing, as outlined in the ICH Q1B guidelines, should be considered if the compound is to be used in applications where light exposure is a factor.[5][6]

Protocol for a Preliminary Photostability Assessment:

-

Prepare two solutions of the compound in a suitable solvent (e.g., methanol).

-

Wrap one container in aluminum foil to serve as a dark control.

-

Expose the other container to a controlled light source (e.g., a photostability chamber).

-

Analyze both samples by a suitable analytical method (e.g., HPLC-UV) at predetermined time points to monitor for degradation.

Thermal Stability

Nitroaromatic compounds are known to be thermally sensitive and can decompose exothermically.[7] While specific thermal analysis data (TGA/DSC) for Methyl 2-(4-fluoro-2-nitrophenyl)acetate is not publicly available, caution should be exercised when heating this compound. It is recommended to perform a thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) to determine its decomposition temperature and energy release.[8]

Proper Storage and Handling

Adherence to proper storage and handling procedures is essential for maintaining the quality of the compound and ensuring laboratory safety.

Recommended Storage Conditions

Based on information for the target compound and related structures, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8 °C .[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

-